molecular formula C13H8BrIN2O2S B1291003 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-19-1

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1291003
Key on ui cas rn: 757978-19-1
M. Wt: 463.09 g/mol
InChI Key: BVYHANZXUBVRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07432375B2

Procedure details

To a cooled solution of 45 (15.00 g, 46.6 mmol) in CH2Cl2 (210 mL) was added benzenesulfonyl chloride (9.18 mL, 71.8 mmol), 50% aq NaOH (13.04 mL) and Bu4NHSO4 (2.35 g, 6.94 mmol). The mixture was allowed to warm to ambient temperature and stirred for 2 h 45 min. The mixture was diluted with CH2Cl2 (200 mL) and washed with saturated brine solution (200 mL). The aqueous layer was extracted with CH2Cl2 (2×200 mL), the combined organics were dried (MgSO4) and concentrated to afford a pale yellow solid. The solid was stirred vigorously with cold methanol for 1 h and the resulting precipitate was filtered off and dried under vacuum to afford 46 as a white solid (20.90 g, 97%); 1H NMR (400 MHz, CDCl3) δ7.49 (t, J=15.5, 7.4 Hz, 2H), 7.60-7.64 (m, 1H), 7.81 (d, J=2.2 Hz, 1H), 7.87 (s, 1H), 8.17-8.19 (m, 2H), 8.45 (d, J=2.1 Hz, 1H).
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.18 mL
Type
reactant
Reaction Step One
Name
Quantity
13.04 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
2.35 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([I:11])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[C:12]1([S:18](Cl)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+].CO>C(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O>[C:12]1([S:18]([N:8]2[C:5]3=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=[C:4]3[C:10]([I:11])=[CH:9]2)(=[O:20])=[O:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2I
Name
Quantity
9.18 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
13.04 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2.35 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated brine solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)Br)I
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.